molecular formula C18H21N3O4S B2563503 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one CAS No. 2380079-89-8

1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one

Cat. No. B2563503
CAS RN: 2380079-89-8
M. Wt: 375.44
InChI Key: UXGGHXBYHWRITB-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one, also known as MPSP, is a piperazinone derivative that has been extensively studied for its potential use in various scientific research applications. This compound is known for its ability to selectively bind to the dopamine D3 receptor, which plays a key role in the regulation of reward and motivation pathways in the brain.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one involves its selective binding to the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system, which is involved in the regulation of reward and motivation pathways in the brain. By selectively binding to the dopamine D3 receptor, 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one can modulate the activity of this receptor and potentially alter the function of the mesolimbic system.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and heroin. This suggests that 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one may have potential as a treatment for addiction. 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the key advantages of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one in lab experiments is its selective binding to the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in addiction and reward pathways. However, one of the limitations of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one is its relatively low potency compared to other compounds that bind to the dopamine D3 receptor.

Future Directions

There are a number of future directions for research on 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one. One area of research is the development of more potent analogs of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one that can selectively bind to the dopamine D3 receptor with higher affinity. Another area of research is the use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one in combination with other compounds to target multiple receptors involved in addiction and reward pathways. Additionally, there is potential for the use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one in the development of new treatments for addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 1-(2-phenylethylsulfonyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with trifluoroacetic anhydride (TFAA) to yield the final product, 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one has been extensively studied for its potential use in various scientific research applications. One of the key areas of research is the role of the dopamine D3 receptor in addiction and reward pathways in the brain. 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one has been shown to selectively bind to the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction and reward pathways.

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-17-13-16(7-9-19-17)21-11-10-20(14-18(21)22)26(23,24)12-8-15-5-3-2-4-6-15/h2-7,9,13H,8,10-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGGHXBYHWRITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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